3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
3-Methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core substituted with a methyl group at position 3 and a 4-methylthiazole-containing ethyl group at position 1. The pyrrole-2,5-dione scaffold is notable for its electron-deficient nature, enabling nucleophilic addition reactions and interactions with biological targets such as cysteine residues in proteins .
Properties
IUPAC Name |
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-9(14)13(11(6)15)8(3)10-12-7(2)5-16-10/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKZUKSXORMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C2=NC(=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a thiazole derivative with a pyrrole derivative under specific conditions. One common method involves the use of a Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .
Scientific Research Applications
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as DNA and proteins. The thiazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. This could influence membrane permeability and target selectivity.
- Charged vs. Neutral Substituents : The piperazine-containing analog forms a hydrochloride salt, enhancing aqueous solubility—a critical factor in drug bioavailability. The target compound’s neutral thiazole group may limit solubility in polar solvents.
- Methyl Group at Position 3 : The methyl group in the target compound and its piperazine analog may sterically hinder interactions with flat binding pockets, unlike unsubstituted analogs like .
Biological Activity
The compound 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrole ring fused with a thiazole moiety. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that thiazole-containing compounds often exhibit significant antimicrobial , anticancer , and anticonvulsant properties.
Antimicrobial Activity
Studies have shown that derivatives containing thiazole rings demonstrate potent antimicrobial activity against various pathogens. For instance, a related thiazole compound exhibited a minimum inhibitory concentration (MIC) ranging from 15.6 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the presence of the thiazole moiety may enhance the antimicrobial efficacy of the parent compound.
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to This compound . In vitro studies revealed that certain thiazole derivatives exhibited cytotoxic effects on cancer cell lines such as colon carcinoma (HCT-15), indicating a promising avenue for cancer therapy . The structure–activity relationship (SAR) analysis showed that modifications in the thiazole and pyrrole structures could significantly influence their anticancer activities.
Study 1: Anticonvulsant Activity
A recent study evaluated a series of thiazole-linked pyrrolidine derivatives for their anticonvulsant properties. One analogue demonstrated an effective dose (ED50) of 18.4 mg/kg in seizure models, indicating significant anticonvulsant activity . The presence of specific substituents on the thiazole ring was crucial for enhancing this activity.
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on a series of thiazole-based compounds and their cytotoxic effects against human cancer cell lines. The study found that specific substitutions on the phenyl ring correlated with increased cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin . This highlights the potential of these compounds in developing new cancer therapies.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) | Effective Dose (mg/kg) |
|---|---|---|---|---|
| Compound A | Antimicrobial | 15.6 | - | - |
| Compound B | Anticancer | - | <10 | - |
| Compound C | Anticonvulsant | - | - | 18.4 |
| Compound D | Cytotoxic | - | <20 | - |
Q & A
Basic: What synthetic routes and optimization strategies are recommended for synthesizing this compound?
Answer:
The compound can be synthesized via heterocyclization methods, such as the Paal-Knorr reaction, which is effective for pyrrole ring formation. For example, refluxing precursors in ethanol or DMF with thiazole-containing intermediates (e.g., 4-methylthiazole derivatives) can yield the target molecule . Optimization should employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Purity can be monitored via HPLC, with recrystallization from DMF-EtOH (1:1) recommended for final purification .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- X-ray crystallography : Critical for unambiguous confirmation of the stereochemistry and substituent positioning, as demonstrated in similar thiazole-pyrrole hybrids .
- NMR spectroscopy : 1H and 13C NMR can resolve the methyl and thiazole ethyl groups, with coupling patterns distinguishing diastereotopic protons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for derivatives with labile substituents .
Advanced: How can computational methods enhance reaction design and mechanistic understanding?
Answer:
Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways, transition states, and electronic properties. The ICReDD framework combines computational reaction path searches with experimental validation to predict regioselectivity in heterocycle formation . Molecular dynamics (MD) simulations can further evaluate solvation effects and non-covalent interactions (e.g., π-stacking with the thiazole ring) .
Advanced: How should researchers resolve contradictions in synthesis yields or by-product profiles?
Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, reagent purity). Use statistical analysis (e.g., ANOVA) to identify critical factors . Reproduce reactions under inert conditions (e.g., Schlenk line) and characterize by-products via LC-MS. For example, incomplete cyclization during Paal-Knorr synthesis may generate open-chain intermediates, which can be minimized by optimizing reflux duration .
Advanced: What role does the substitution pattern play in modulating reactivity and biological interactions?
Answer:
- The 3-methyl group on the pyrrole-dione core introduces steric hindrance, reducing electrophilic attack at the adjacent carbonyl .
- The thiazole-ethyl substituent enhances π-π stacking potential and hydrogen-bonding capacity, which may influence interactions with biological targets (e.g., enzymes) .
- Comparative studies with analogs (e.g., 3,5-dimethylpyrazole derivatives) can isolate substituent effects on solubility and reactivity .
Basic: What solvent systems and purification methods are optimal for this compound?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures aid recrystallization .
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Purity criteria : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What engineering challenges arise during scale-up, and how can reactor design address them?
Answer:
Scale-up challenges include heat dissipation and mixing inefficiencies. Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions . CRDC guidelines (subclass RDF2050112) recommend pilot-scale testing with real-time monitoring (e.g., in-line FTIR) to track reaction progression . For exothermic steps, jacketed reactors with precise temperature control are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
